

An In-Depth Technical Guide to OG 488 Alkyne Click Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OG 488 alkyne

Cat. No.: B15554272

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Oregon Green 488 (OG 488) alkyne in click chemistry. **OG 488 alkyne** is a bright, green-fluorescent probe that enables the detection and visualization of azide-modified biomolecules through a highly efficient and specific chemical ligation reaction.^{[1][2]} This technology has become an indispensable tool in various fields, including cell biology, proteomics, and drug discovery, for its ability to label and track molecules of interest in complex biological systems.

Core Principle: The Azide-Alkyne Cycloaddition

The foundational principle of **OG 488 alkyne** chemistry lies in the azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry."^[3] This concept, introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.^[3] The reaction between an azide and an alkyne to form a stable triazole ring is the most prominent example of this chemical philosophy.^[3]

There are two primary variants of this reaction utilized with **OG 488 alkyne**:

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used form of click chemistry.^[3] The reaction is catalyzed by copper(I) ions, which dramatically accelerate the rate of the 1,3-dipolar cycloaddition between a terminal alkyne (like **OG 488 alkyne**) and an azide.^{[3][4]} This results in the specific formation of a 1,4-disubstituted 1,2,3-triazole.^[5] The Cu(I) catalyst is typically generated *in situ* from a Cu(II) salt, such as copper(II) sulfate

(CuSO_4), and a reducing agent, most commonly sodium ascorbate.[3][6] To improve reaction efficiency and protect biomolecules from damaging reactive oxygen species that can be generated, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often included.[6][7]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, a copper-free version of the click reaction was developed.[5] SPAAC utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The ring strain provides the activation energy for the cycloaddition with an azide to proceed rapidly without the need for a catalyst.[5] While OG 488 is available with a terminal alkyne for CuAAC, analogous dyes can be conjugated to strained alkynes for SPAAC applications.

Quantitative Data

The following tables summarize key quantitative data for OG 488 and related fluorescent dyes used in click chemistry applications.

Table 1: Spectroscopic Properties of OG 488 and Similar Fluorophores

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (ϵ) at λ_{max} (M-1cm-1)	Fluorescence Quantum Yield (Φ)
OG 488	496	524	84,000[1][2]	~0.91
Alexa Fluor™ 488	499	520	73,000[8]	0.92[8]
AZDye™ 488	499	520	73,000	Not specified

Table 2: Physicochemical Properties of OG 488 Alkyne

Property	Value	Reference
Molecular Weight	449.37 g/mol	[1][2]
Appearance	Orange to red solid	[1][2]
Solubility	DMSO, DMF	[1][2]
pKa	4.8	[1][2]

Table 3: Typical Reaction Parameters for CuAAC

Parameter	Typical Range/Value	Notes
Second-Order Rate Constant	10 to 104 M ⁻¹ s ⁻¹	For CuAAC in general. Specific value for OG 488 alkyne is not readily available but is expected to be within this range.[4]
OG 488 Alkyne Concentration	5 - 25 μ M	For cellular labeling.[6]
Copper(II) Sulfate Concentration	50 μ M - 1 mM	Dependent on the specific protocol.[6][9]
Sodium Ascorbate Concentration	1.75 - 15 mM	Used in excess to maintain copper in the Cu(I) state.[9]
Ligand (e.g., THPTA, BTAA) Concentration	250 μ M - 2 mM	Typically used in excess relative to copper.[6][9]
Reaction Time	30 - 60 minutes	At room temperature.[6]

Experimental Protocols

Detailed methodologies for key experiments utilizing **OG 488 alkyne** click chemistry are provided below.

Protocol 1: Metabolic Labeling and Visualization of Nascent RNA in Cultured Neurons

This protocol describes the incorporation of an alkyne-modified nucleoside, 5-ethynyl uridine (EU), into newly synthesized RNA in cultured neurons, followed by fluorescent detection with OG 488 azide (or a spectrally similar azide like Alexa Fluor 488 azide) via CuAAC.[10]

Materials:

- Cultured hippocampal neurons
- 5-ethynyl uridine (EU)
- OG 488 azide or spectrally similar fluorescent azide
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Click reaction buffer (e.g., PBS)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 100 mM)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM)
- Sodium ascorbate stock solution (e.g., 500 mM, freshly prepared)
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

Procedure:

- Metabolic Labeling:
 - Treat cultured hippocampal neurons with EU at a final concentration of 0.5-10 mM in the culture medium for 6 hours.[10]
- Cell Fixation and Permeabilization:
 - Wash the cells twice with PBS.

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells twice with PBS.
- Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
- Wash the cells twice with PBS.

- Click Reaction:
 - Prepare the click reaction cocktail immediately before use. For a 500 μ L reaction, combine:
 - 3 μ L of OG 488 azide stock solution (e.g., 5 mM in DMSO)
 - 10 μ L of CuSO₄ stock solution (100 mM)
 - 20 μ L of THPTA stock solution (100 mM)
 - 437 μ L of PBS
 - Add 30 μ L of freshly prepared sodium ascorbate stock solution (500 mM) to the cocktail to initiate the reaction.
 - Immediately add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
- Washing and Imaging:
 - Remove the click reaction cocktail and wash the cells three times with PBS.
 - (Optional) Counterstain the nuclei with DAPI for 5 minutes.
 - Wash the cells twice with PBS.
 - Mount the coverslips on microscope slides using an anti-fade mounting medium.
 - Image the cells using a fluorescence microscope with appropriate filter sets for OG 488/Alexa Fluor 488 and DAPI.

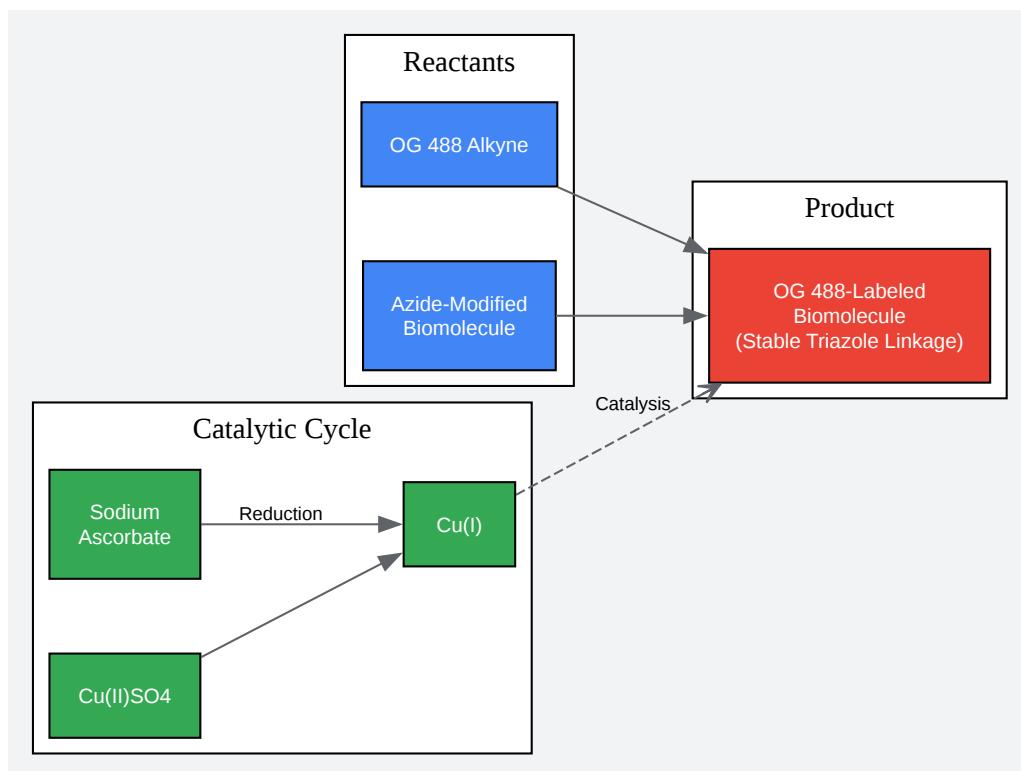
Protocol 2: Labeling of Azide-Modified Glycoproteins in Cell Lysates

This protocol outlines the detection of glycoproteins metabolically labeled with an azido sugar (e.g., N-azidoacetylmannosamine, ManNAz) in a cell lysate using **OG 488 alkyne**.[\[11\]](#)

Materials:

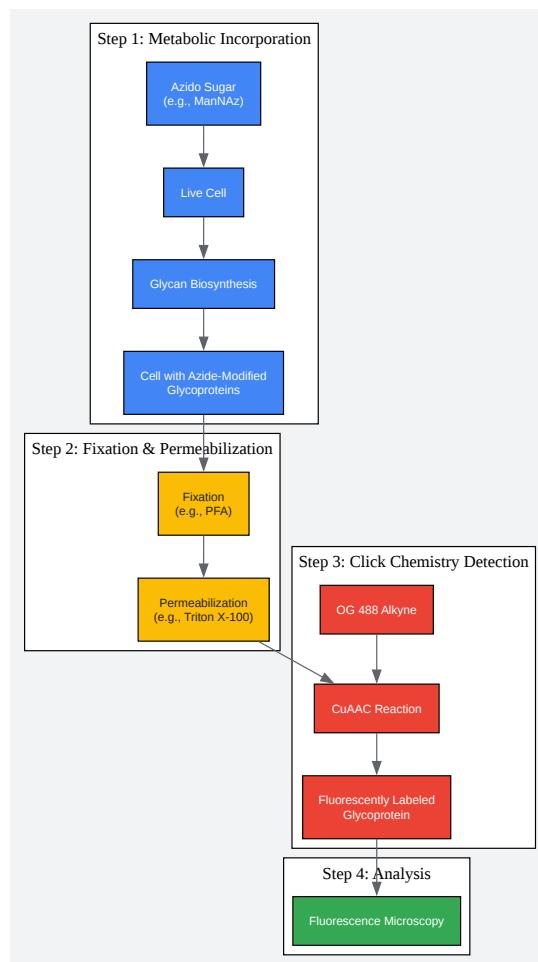
- Cell lysate containing azide-modified glycoproteins (1-5 mg/mL)
- **OG 488 alkyne**
- Click reaction buffer (e.g., PBS)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 20 mM)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM)
- Sodium ascorbate stock solution (e.g., 300 mM, freshly prepared)

Procedure:


- Prepare the Reaction Mixture:
 - In a microcentrifuge tube, combine the following:
 - 50 μL of protein lysate
 - 90 μL of PBS buffer
 - 20 μL of 2.5 mM **OG 488 alkyne** in DMSO or water
- Assemble the Click Reaction Cocktail:
 - Add 10 μL of 100 mM THPTA solution and vortex briefly.
 - Add 10 μL of 20 mM CuSO_4 solution and vortex briefly.

- Initiate the reaction by adding 10 μ L of 300 mM sodium ascorbate solution and vortex briefly.
- Incubation:
 - Protect the reaction from light and incubate for 30 minutes at room temperature.
- Downstream Analysis:
 - The labeled proteins in the lysate are now ready for downstream processing and analysis, such as 1D or 2D gel electrophoresis followed by fluorescence imaging.[11]

Mandatory Visualizations


Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to **OG 488 alkyne** click chemistry.

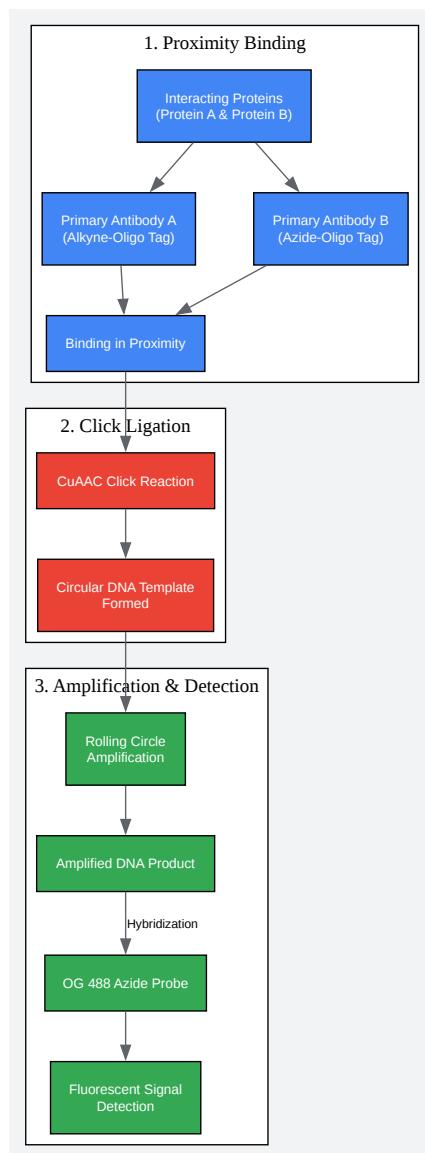

[Click to download full resolution via product page](#)

Figure 1: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for metabolic labeling and visualization of glycoproteins.

[Click to download full resolution via product page](#)

Figure 3: Conceptual workflow of a proximity ligation assay using click chemistry.

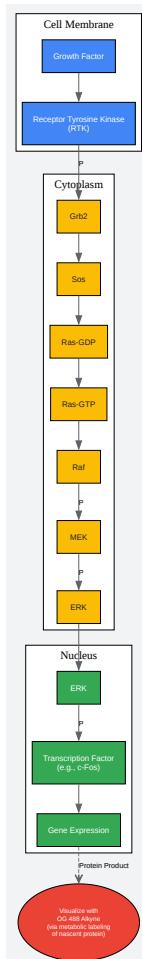

[Click to download full resolution via product page](#)

Figure 4: Representative MAPK signaling pathway with a potential point of visualization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click Chemistry [organic-chemistry.org]

- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BP Fluor 488 Alkyne, Alexa Fluor 488 alkyne equivalent, 1006592-47-7 | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to OG 488 Alkyne Click Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15554272#principle-of-og-488-alkyne-click-chemistry\]](https://www.benchchem.com/product/b15554272#principle-of-og-488-alkyne-click-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com